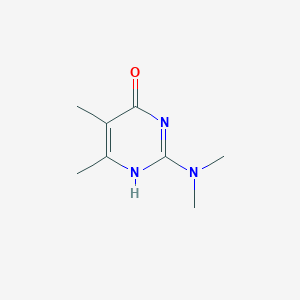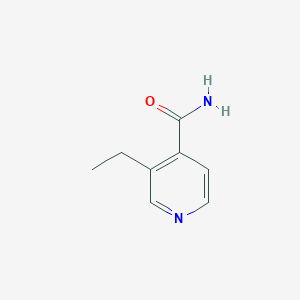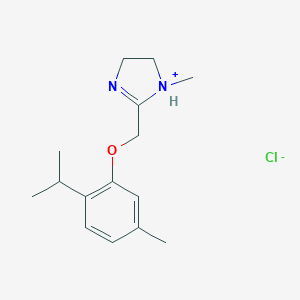
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, often involves reactions with various heterocumulenes, leading to novel structures. For example, the reactions of 6-[(dimethylamino)methylene]aminouracil with aryl isocyanates and isothiocyanates result in the formation of novel pyrimido[4,5-d]pyrimidines, showcasing a method for direct synthesis under thermal conditions (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular structure of related pyrimidin-4-one derivatives has been extensively studied through X-ray diffraction, revealing insights into the tautomeric forms and conjugation effects on geometrical parameters. These analyses provide a deeper understanding of the structural dynamics and electronic properties of the pyrimidine core (Tashkhodzhaev et al., 2001).
Chemical Reactions and Properties
Pyrimidine derivatives, including 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, undergo various chemical reactions that enhance their utility in synthetic chemistry. For instance, the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones from 4,5-diamino-1H-pyrimidin-6-ones and 1-aryl-3-(dimethylamino)-1-propanones highlights the compound's versatility in forming complex structures (Insuasty et al., 1998).
科学研究应用
1. Poly [2- (dimethylamino)ethyl methacrylate- co -ethylene dimethacrylate]nanogel for Inhibition of Pathogenic Bacteria
- Summary of Application: This research focused on the development of a nanogel for the inhibition of pathogenic bacteria. The nanogel was created using dispersion polymerization and was found to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Methods of Application: The researchers studied several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer, to fabricate the nanogel .
- Results: The nanogel was found to act as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus and Acinetobacter baumannii .
2. Synthesis of Stimuli-responsive, Water-soluble Poly [2- (dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers
- Summary of Application: This research involved the synthesis of stimuli-responsive, water-soluble statistical copolymers using 2-(dimethylamino)ethyl methacrylate and styrene .
- Methods of Application: The copolymers were synthesized using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk .
- Results: The copolymers exhibited lower critical solution temperature (LCST)-type behavior. LCST decreased with increasing styrene content in the copolymer and with increasing solution concentration .
3. Stimuli-responsive Polymersomes of Poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene
- Summary of Application: This research involved the synthesis of stimuli-responsive polymersomes using poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS). These polymersomes are being studied for their potential use as drug delivery systems or nanoreactors .
- Methods of Application: The researchers synthesized two diblock copolymers of PDMAEMA-b-PS via RAFT polymerization. They developed new materials and better-understood polymersomes’ properties with pH and temperature-responsive groups .
- Results: The polymersomes exhibited dual stimulus–response (i.e., pH and temperature) and may be a platform for gene delivery and nanoreactors .
4. Poly [2-(dimethylamino)ethyl methacrylate-co-methacrylic acid] for Oil/Water Separation
- Summary of Application: This research involved the use of poly [2-(dimethylamino)ethyl methacrylate-co-methacrylic acid] for oil/water separation. It can be used to separate oil/water mixtures like silicone oil .
- Methods of Application: The researchers processed a mesh with the polymer. Water can pass through the processed mesh in temperatures of less than 55 °C (pH 7) and pH values under pH 13 (T = 25 °C) when oil is intercepted on the mesh .
- Results: The results showed that the polymer could effectively separate oil/water mixtures .
5. Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] for Inhibition of Pathogenic Bacteria
- Summary of Application: This research focused on the development of a nanogel for the inhibition of pathogenic bacteria. The nanogel was created using dispersion polymerization and was found to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Methods of Application: The researchers studied several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer, to fabricate the nanogel .
- Results: The nanogel was found to act as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus and Acinetobacter baumannii .
6. Poly [2-(dimethylamino)ethyl methacrylate-co-methacrylic acid] for Oil/Water Separation
- Summary of Application: This research involved the use of poly [2-(dimethylamino)ethyl methacrylate-co-methacrylic acid] for oil/water separation. It can be used to separate oil/water mixtures like silicone oil .
- Methods of Application: The researchers processed a mesh with the polymer. Water can pass through the processed mesh in temperatures of less than 55 °C (pH 7) and pH values under pH 13 (T = 25 °C) when oil is intercepted on the mesh .
- Results: The results showed that the polymer could effectively separate oil/water mixtures .
属性
IUPAC Name |
2-(dimethylamino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)9-8(11(3)4)10-7(5)12/h1-4H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHLDAHWSCFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193767 | |
| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
CAS RN |
40778-16-3 | |
| Record name | 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40778-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirimicarb-desamido | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRIMICARB-DESAMIDO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4TX8SL47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)






